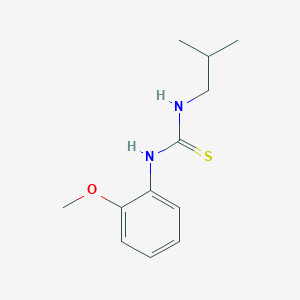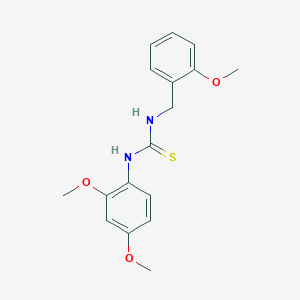
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is not fully understood, but it has been proposed to act as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The compound has been found to inhibit the production of ROS and RNS, which are known to cause oxidative stress and inflammation. N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. The compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been found to have neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal damage. The compound has also been found to have anti-tumor effects, making it a potential therapeutic agent in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments, including its stability and solubility in water and organic solvents. The compound is also relatively easy to synthesize and purify. However, one of the limitations of N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is its potential toxicity, which may limit its use in certain experiments. It is also important to note that the compound may have different effects depending on the concentration used, which may need to be carefully controlled in experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea. One potential direction is the further investigation of its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Another potential direction is the study of its anti-tumor effects and its potential applications in cancer research. Additionally, further studies may be needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea and its potential applications in different fields.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is a thiourea derivative that has been extensively studied for its potential applications in different fields. The compound has been synthesized using different methods and has been found to have various biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has potential applications in the treatment of various diseases, including neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea and its potential applications in different fields.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of 2,4-dimethoxyaniline with 2-methoxybenzyl isothiocyanate in the presence of a base. The reaction results in the formation of N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, which can be purified using different techniques such as column chromatography. Other methods of synthesis include the reaction of 2,4-dimethoxyaniline with benzylisothiocyanate in the presence of a base.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been extensively studied for its potential applications in different fields. It has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. The compound has also been studied for its neuroprotective effects and has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been studied for its potential applications in cancer research, as it has been found to have anti-tumor effects.
Propiedades
Nombre del producto |
N-(2,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea |
|---|---|
Fórmula molecular |
C17H20N2O3S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-8-9-14(16(10-13)22-3)19-17(23)18-11-12-6-4-5-7-15(12)21-2/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Clave InChI |
UXQMGXOICOIOMX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)OC |
Solubilidad |
45.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



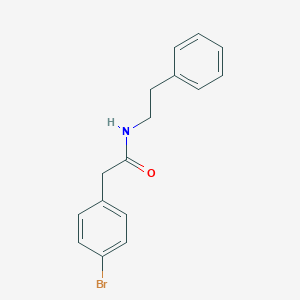
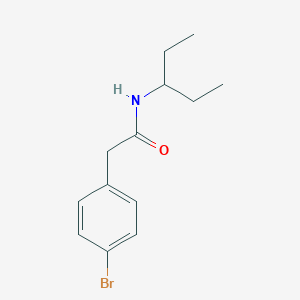
![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)
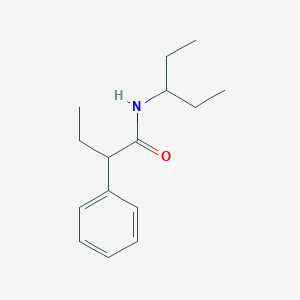
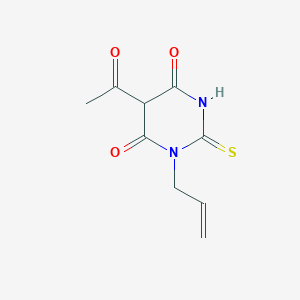
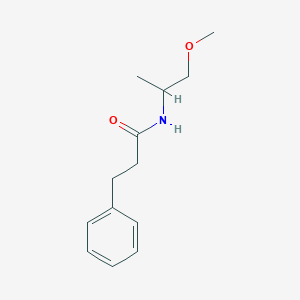
![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
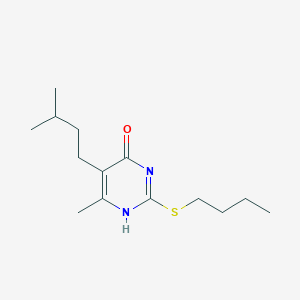
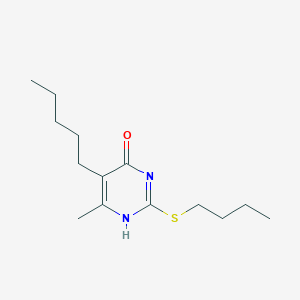
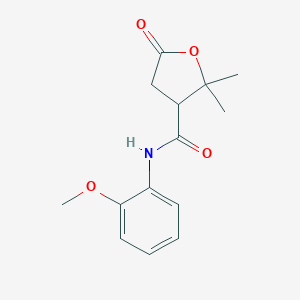
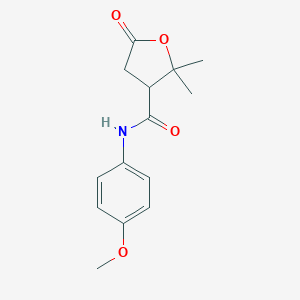
![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
